Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)-(9CI)
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Overview
Description
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine is an organic compound characterized by the presence of a methylsulfinyl group attached to an ethene backbone with a dimethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of m-chloroperbenzoic acid (mCPBA) as an oxidizing agent to convert the methylthio group to a methylsulfinyl group . The reaction conditions often include a controlled temperature and solvent environment to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-(Methylsulfinyl)-N,N-dimethylethene-1-amine may involve large-scale oxidation processes using similar oxidizing agents and reaction conditions as described above. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, pressure, and solvent choice is essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in cryopreservation and as a cryoprotectant.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)-N,N-dimethylethene-1-amine involves its interaction with various molecular targets and pathways. The methylsulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems . Additionally, the dimethylamine group can interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-N,N-dimethylethene-1-amine: The precursor compound with a methylthio group instead of a methylsulfinyl group.
2-(Methylsulfonyl)-N,N-dimethylethene-1-amine: The fully oxidized form with a sulfone group.
Uniqueness
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and reactivity compared to its methylthio and sulfone analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
111682-18-9 |
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Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-methylsulfinylethenamine |
InChI |
InChI=1S/C5H11NOS/c1-6(2)4-5-8(3)7/h4-5H,1-3H3/b5-4+ |
InChI Key |
YJQQSGJTCMZWET-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)/C=C/S(=O)C |
SMILES |
CN(C)C=CS(=O)C |
Canonical SMILES |
CN(C)C=CS(=O)C |
Synonyms |
Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)- (9CI) |
Origin of Product |
United States |
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